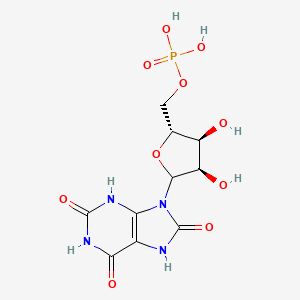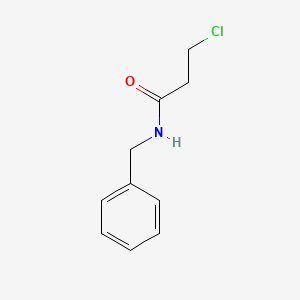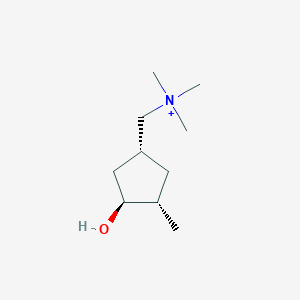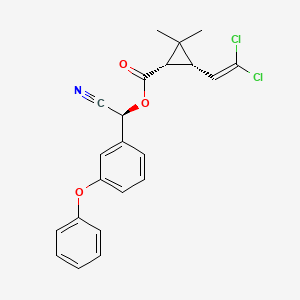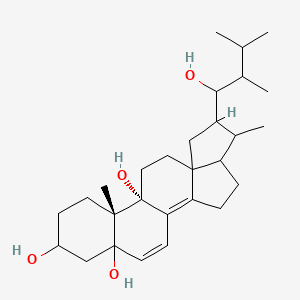
2',6'-Dimethoxy-4'-hydroxyacetophenone
Übersicht
Beschreibung
“2’,6’-Dimethoxy-4’-hydroxyacetophenone” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da . This compound is also known by its IUPAC name, 1-(4-Hydroxy-2,6-dimethoxyphenyl)ethanone .
Synthesis Analysis
The synthesis of “2’,6’-Dimethoxy-4’-hydroxyacetophenone” involves the reaction of 2,4,6-trihydroacetophenone-monohydrate and K2CO3 in acetone, to which (CH3)2SO4 is added at three-hour intervals . The solution is then filtered and the solvent evaporated to afford 2,4-dimethoxy-6-hydroxyacetophenone as a yellow solid .Molecular Structure Analysis
The molecular structure of “2’,6’-Dimethoxy-4’-hydroxyacetophenone” consists of a central carbon atom bonded to a hydroxyl group (OH), two methoxy groups (OCH3), and a phenyl ring . The structure can be represented as COc1cc(O)c(C©=O)c(OC)c1 .Physical And Chemical Properties Analysis
“2’,6’-Dimethoxy-4’-hydroxyacetophenone” is a solid compound with a melting point of 80-84 °C (lit.) . It has a density of 1.172±0.06 g/cm3 (Predicted) . It is soluble in hot methanol .Wissenschaftliche Forschungsanwendungen
Oxidation and Hydroxylation Studies
The Baeyer-Villiger oxidation and aromatic ring hydroxylation are two significant chemical reactions involving 2',6'-Dimethoxy-4'-hydroxyacetophenone. Research conducted by Gambarotti and Bjørsvik (2015) demonstrates that peroxy acids can act as oxidants for acetophenones like 2',6'-Dimethoxy-4'-hydroxyacetophenone. This study highlighted the impact of molecular structure and experimental conditions on the outcome of these oxidation reactions (Gambarotti & Bjørsvik, 2015).
Antioxidant Activities
2',6'-Dimethoxy-4'-hydroxyacetophenone derivatives have been studied for their antioxidant properties. Vh (2014) synthesized hydroxy dimethoxy chalcone derivatives and found that these compounds exhibit significant antioxidant activity. The study used methods like Claisen-Schmidt condensation and DPPH method for analysis (Vh, 2014).
Photoreaction Studies
The compound's photoreaction was studied by Palm and Dreeskamp (1990), who used CIDNP spectroscopy to investigate α-(2,6-dimethoxyphenoxy)-acetophenone. They found that the compound undergoes β cleavage from the singlet state, providing insights into its photoreaction mechanism (Palm & Dreeskamp, 1990).
Synthesis of Flavones and Chalcones
The compound is used as a precursor in the synthesis of various flavones and chalcones. For instance, Vh et al. (2014) reported an improved synthesis method for 2',6'-dihydroxy-3,4-dimethoxy chalcone, which is a precursor for the synthesis of flavones (Vh et al., 2014).
Biological Properties
Although not directly related to 2',6'-Dimethoxy-4'-hydroxyacetophenone, closely related compounds like 3,5-dimethoxy-4-hydroxybenzoic acid have been studied for their biological properties, including anti-sickling, analgesic, and anti-inflammatory effects (Gamaniel et al., 2000). This suggests potential biological activities for similar compounds (Gamaniel et al., 2000).
Wirkmechanismus
Safety and Hazards
This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)10-8(13-2)4-7(12)5-9(10)14-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTXUQINTVMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331998 | |
| Record name | 2',6'-Dimethoxy-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethoxy-4'-hydroxyacetophenone | |
CAS RN |
13246-14-5 | |
| Record name | 2′,6′-Dimethoxy-4′-hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dimethoxy-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





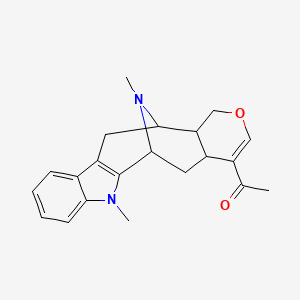
![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
